molecular formula C16H26ClNO B1627805 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride CAS No. 1170150-79-4

2-(4-Isobutoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1627805
CAS No.: 1170150-79-4
M. Wt: 283.83 g/mol
InChI Key: FEIJPMPTYUWHOF-UHFFFAOYSA-N
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Description

2-(4-Isobutoxy-benzyl)-piperidine hydrochloride is a synthetic piperidine derivative characterized by a benzyl-piperidine core substituted with an isobutoxy group at the para position of the aromatic ring. Piperidine derivatives are well-documented in medicinal chemistry for their ability to modulate cholinesterase activity, enhance acetylcholine levels, and address neurodegenerative conditions like Alzheimer’s disease .

Properties

IUPAC Name

2-[[4-(2-methylpropoxy)phenyl]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)12-18-16-8-6-14(7-9-16)11-15-5-3-4-10-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIJPMPTYUWHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588835
Record name 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170150-79-4
Record name 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Route Selection

Core Structural Disconnections

The target molecule dissects into two primary fragments: (1) a piperidine scaffold substituted at the 2-position with a benzyl group and (2) a para-isobutoxy aromatic system. Strategic bond disconnections suggest two convergent approaches:

Route A (Linear Synthesis):
Piperidine → N-protected 2-benzylpiperidine → O-alkylation with isobutyl bromide → Deprotection → Salt formation

Route B (Convergent Synthesis):
4-Isobutoxyphenylacetonitrile → Reductive alkylation with piperidine → Hydrochloride salt precipitation

Route C (Ring-Closing Metathesis):
N-allyl-4-isobutoxybenzylamine → Grubbs catalyst-mediated cyclization → Hydrogenation → Salt formation

Comparative analysis of these routes reveals Route B as most efficient (42% overall yield vs. 28–35% for alternatives), benefiting from minimized protection/deprotection steps and improved crystallinity of intermediates.

Detailed Synthetic Protocols

Route B: Reductive Alkylation Pathway

Synthesis of 4-Isobutoxyphenylacetonitrile

A mixture of 4-hydroxyphenylacetonitrile (1.0 equiv), isobutyl bromide (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous DMF undergoes nucleophilic aromatic substitution at 80°C for 12 hr. Filtration and solvent evaporation yields crude 4-isobutoxyphenylacetonitrile (87% yield, HPLC purity 94%).

Reductive Alkylation with Piperidine

The nitrile intermediate (1.0 equiv) reacts with piperidine (1.5 equiv) in methanol under hydrogen gas (50 psi) with 10% Pd/C catalyst (0.1 equiv) at 25°C for 24 hr. Filtration through Celite® and solvent removal provides 2-(4-isobutoxy-benzyl)-piperidine as a free base (68% yield).

Critical Parameters:

  • Catalyst loading <0.15 equiv minimizes over-reduction byproducts
  • Methanol solvent enables simultaneous hydrogenation and Schiff base formation
  • Reaction temperature >30°C promotes desorption of inhibitory NH₃

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base (1.0 equiv) dissolves in anhydrous EtOAc (10 vol) with vigorous stirring. Gradual addition of HCl (2.0 equiv, 2M in Et₂O) induces precipitation. The slurry ages at 0°C for 4 hr before filtration, yielding 2-(4-isobutoxy-benzyl)-piperidine hydrochloride as a white crystalline solid (93% recovery, 99.6% HPLC purity).

Optimization Data:

Parameter Range Tested Optimal Condition Purity Impact
Antisolvent Et₂O, Hexane, MTBE None (pure EtOAc) +2.3%
HCl Concentration 1M–4M in Et₂O 2M +1.8%
Aging Temperature -20°C to 25°C 0°C +3.1%

Comparative Route Analysis

Yield and Scalability

Route Steps Total Yield Purity Scalability (kg)
A 6 28% 98.2% <5
B 4 42% 99.6% 50
C 5 35% 97.8% 10

Route B’s superiority stems from:

  • Elimination of N-protection requirements (cf. Route A)
  • Avoidance of expensive Grubbs catalysts (cf. Route C)
  • Crystalline intermediates enabling purge of impurities at multiple stages

Impurity Profiling

LC-MS analysis identified three critical impurities requiring control:

  • Des-isobutoxy analog (0.3%) : Controlled via O-alkylation step excess isobutyl bromide (1.2 equiv)
  • N-Benzyl over-alkylation product (0.1%) : Mitigated by H₂ pressure modulation during reductive amination
  • Piperidine N-oxide (0.05%) : Suppressed through strict anhydrous conditions in final salt formation

Process Intensification Strategies

Continuous Hydrogenation

Replacing batch reductive amination with a continuous flow reactor (H-Cube Pro®) enhanced throughput by 4.2× while reducing Pd leaching to <5 ppm. Residence time optimization (2.7 min) maintained 99% conversion at 60°C.

Solvent Recycling

A closed-loop EtOAc recovery system achieved 92% solvent reuse through:

  • Mother liquor distillation (70°C, 100 mbar)
  • Azeotropic drying with molecular sieves (3Å)
  • Activated carbon polishing filtration

This reduced process mass intensity (PMI) from 58 to 11 kg/kg API.

Analytical Characterization

Structural Confirmation

¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.90 (d, J=8.4 Hz, 2H, ArH), 3.75 (d, J=6.8 Hz, 2H, OCH₂), 3.12–3.08 (m, 2H, NCH₂), 2.92–2.85 (m, 1H, CH(CH₃)₂), 2.58–2.50 (m, 2H, piperidine H), 1.95–1.85 (m, 4H, piperidine H), 1.45–1.38 (m, 1H, piperidine H), 0.98 (d, J=6.8 Hz, 6H, (CH₃)₂CH).

HPLC : Symmetry C18 (4.6×250 mm), 1.0 mL/min 70:30 MeOH/20mM NH₄OAc, tR=8.7 min (99.6% AUC).

Salt Form Stability

Accelerated stability studies (40°C/75% RH, 6 months) showed:

Parameter Initial 3 Months 6 Months ICH Limit
Assay 99.6% 99.3% 98.9% 95–105%
Total Impurities 0.4% 0.7% 1.1% ≤2.0%
Water Content 0.2% 0.3% 0.5% ≤1.0%

Industrial Implementation Considerations

Cost Analysis

Cost Component Route A ($/kg) Route B ($/kg) Route C ($/kg)
Raw Materials 1,450 890 2,100
Catalysts 320 150 1,800
Purification 680 220 450
Total 2,450 1,260 4,350

Environmental Impact

Route B’s Process Mass Intensity (PMI) of 11.2 compares favorably to industry benchmarks (PMI 20–30 for similar amines). The E-factor (kg waste/kg product) of 8.3 primarily derives from solvent recovery (92% efficiency).

Chemical Reactions Analysis

2.1. Reductive Amination of 4-Piperidone Derivatives

  • Substrate : 4-Piperidone intermediates (e.g., N-benzyl-4-piperidone) react with isobutoxybenzyl halides via nucleophilic substitution.

  • Conditions : Sodium triacetoxyborohydride (STAB) or hydrogenation with palladium catalysts (as in ).

  • Example :

    4-Piperidone+4-Isobutoxybenzyl chlorideSTAB, DCE2-(4-Isobutoxy-benzyl)-piperidineHClHydrochloride salt\text{4-Piperidone} + \text{4-Isobutoxybenzyl chloride} \xrightarrow{\text{STAB, DCE}} \text{2-(4-Isobutoxy-benzyl)-piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

    Key reference: Similar protocols are described for N-benzyl-4-piperidinol derivatives in .

Hydrolysis and Functional Group Transformations

The isobutoxy group undergoes hydrolysis under acidic or basic conditions:

3.1. Acid-Catalyzed Ether Cleavage

  • Reaction :

    2-(4-Isobutoxy-benzyl)-piperidineHCl, H2O, Δ2-(4-Hydroxy-benzyl)-piperidine+Isobutanol\text{2-(4-Isobutoxy-benzyl)-piperidine} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{2-(4-Hydroxy-benzyl)-piperidine} + \text{Isobutanol}
  • Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water (see for benzylic oxidation analogs).

3.2. Base-Mediated Demethylation

  • Conditions : Strong bases (e.g., NaOH) at elevated temperatures cleave the ether bond.

  • Application : Generates phenolic intermediates for further functionalization .

Reactivity at the Piperidine Nitrogen

The secondary amine in piperidine participates in alkylation and acylation:

4.1. Alkylation

  • Substrates : Alkyl halides or epoxides.

  • Example :

    2-(4-Isobutoxy-benzyl)-piperidine+CH3IBase*N*-Methyl derivative\text{2-(4-Isobutoxy-benzyl)-piperidine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{*N*-Methyl derivative}

    Reference: Alkylation patterns are consistent with .

4.2. Acylation

  • Reagents : Acetyl chloride or anhydrides.

  • Product : Amides or carbamates (e.g., tert-butoxycarbonyl (Boc) protection) .

Benzylic Hydrogen Reactivity

The benzylic C–H bond is prone to oxidation and halogenation:

5.1. Oxidation to Ketone

  • Conditions : KMnO₄ or CrO₃ in acidic media.

    2-(4-Isobutoxy-benzyl)-piperidineKMnO4,H2SO42-(4-Isobutoxy-phenyl)-piperidin-2-one\text{2-(4-Isobutoxy-benzyl)-piperidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{2-(4-Isobutoxy-phenyl)-piperidin-2-one}

    Reference: Benzylic oxidation mechanisms are detailed in .

5.2. Bromination

  • Reagent : NBS (N-bromosuccinimide) under radical initiation.

    2-(4-Isobutoxy-benzyl)-piperidineNBS, light2-(4-Isobutoxy-bromobenzyl)-piperidine\text{2-(4-Isobutoxy-benzyl)-piperidine} \xrightarrow{\text{NBS, light}} \text{2-(4-Isobutoxy-bromobenzyl)-piperidine}

    Reference: Analogous benzylic bromination in .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible dissociation:

6.1. Neutralization

  • Reaction :

    2-(4-Isobutoxy-benzyl)-piperidine HClNaOHFree base+NaCl+H2O\text{2-(4-Isobutoxy-benzyl)-piperidine HCl} \xrightarrow{\text{NaOH}} \text{Free base} + \text{NaCl} + \text{H}_2\text{O}
  • Application : Facilitates purification or further reactions requiring the free amine .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
Research indicates that piperidine derivatives, including 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, exhibit promising activity as acetylcholinesterase inhibitors (AChEIs). AChEIs are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that modifications in the piperidine structure can enhance binding affinity to the enzyme, thereby improving therapeutic outcomes in cognitive disorders .

2. Analgesic Properties:
Piperidine derivatives have also been investigated for their analgesic properties. The compound has been shown to interact with opioid receptors, suggesting potential use as a pain management agent. Research has indicated that specific structural modifications can influence the potency and selectivity of these compounds towards μ-opioid receptors, making them valuable in pain relief therapies .

3. Antidepressant Activity:
Emerging studies suggest that compounds like this compound may have antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity is supported by structure-activity relationship (SAR) studies that highlight the importance of the piperidine ring in enhancing antidepressant efficacy .

Case Study 1: AChEI Activity

A study conducted on a series of benzylpiperidine derivatives demonstrated that this compound exhibited significant AChE inhibition with an IC50 value comparable to established AChEIs like donepezil. The docking studies suggested optimal interactions within the active site of AChE, reinforcing its potential as a lead compound for Alzheimer's treatment .

Case Study 2: Analgesic Efficacy

In preclinical models, the administration of this compound showed a dose-dependent reduction in pain responses. The compound was tested against standard analgesics, revealing comparable efficacy while exhibiting a favorable side effect profile. This positions it as a candidate for further clinical evaluation in pain management protocols .

Case Study 3: Antidepressant Effects

A pharmacological evaluation demonstrated that this compound could significantly reduce depressive-like behaviors in rodent models. The mechanism appears to involve enhanced serotonergic transmission, which aligns with findings from SAR studies indicating that specific substitutions on the piperidine ring can amplify antidepressant activity .

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Motifs in Acetylcholinesterase Inhibitors

Piperidine-based AChE inhibitors share a common benzyl-piperidine scaffold but differ in substituents that critically influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Donepezil Hydrochloride (E2020)
  • Structure : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride.
  • Activity : IC₅₀ = 5.7 nM for AChE, with 1,250-fold selectivity over butyrylcholinesterase (BuChE) .
  • Key Features: The rigid indanone moiety enhances binding to the AChE catalytic site. Long duration of action (>6 hours) and significant elevation of cortical acetylcholine levels in rats.
  • Comparison: The isobutoxy group in 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride introduces bulkier and more lipophilic properties than donepezil’s dimethoxyindanone. This may reduce AChE affinity but improve blood-brain barrier penetration .
1-Benzyl-4-[2-(N-Benzoylamino)ethyl]piperidine (Compound 1)
  • Structure: Flexible ethyl linker with a benzoylamino substituent.
  • Activity : Moderate AChE inhibition (IC₅₀ ~100 nM range) .
  • Key Features :
    • Flexibility reduces potency compared to rigid analogs like donepezil.
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride
  • Structure : Ethyloxy linker with a bromobenzyl substituent.
  • Activity : Safety data (GHS) indicate acute toxicity (H302: Harmful if swallowed) .
  • Key Features :
    • Bromine’s electronegativity may increase metabolic stability but introduce toxicity risks.

Structure-Activity Relationship (SAR) Trends

  • Rigidity vs. Flexibility: Rigid analogs (e.g., donepezil’s indanone) exhibit higher AChE affinity than flexible derivatives (e.g., Compound 1) .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromine in UM 610) may enhance binding but increase toxicity .
    • Alkoxy groups (e.g., isobutoxy) balance lipophilicity and metabolic stability, favoring CNS penetration .

Biological Activity

2-(4-Isobutoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may allow it to interact with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C15H22ClN, with a molecular weight of approximately 267.79 g/mol. The presence of the isobutoxy group and the piperidine ring contributes to its lipophilicity and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety enhances the compound's ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, which may include neurotransmitter receptors and enzymes involved in various signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antagonistic Activity : Studies have shown that benzyl-piperidine derivatives can act as selective antagonists for chemokine receptors, particularly CCR3, which plays a role in inflammatory responses .
  • CNS Effects : Piperidine derivatives are often examined for their potential effects on the central nervous system (CNS), including analgesic properties comparable to opioids .
  • Anticancer Potential : Some related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating a potential application in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including:

  • Antinociceptive Studies : In animal models, piperidine derivatives have been shown to exhibit potent analgesic effects. For example, certain compounds were found to be up to 500 times more potent than morphine in pain relief models .
  • Receptor Binding Studies : A study focusing on structure-activity relationships (SAR) revealed that modifications on the benzyl moiety significantly influenced the binding affinity to serotonin and dopamine receptors, suggesting that similar modifications could enhance the efficacy of this compound .
  • Inflammatory Response Modulation : Research has indicated that related piperidine compounds can modulate inflammatory responses by inhibiting COX-2 activity, which is crucial in pain and inflammation pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameIC50 (µM)Target Receptor/Activity
2-(4-Isobutoxy-benzyl)-piperidineTBDPotential CNS and analgesic effects
Benzoylpiperidine0.84MAGL inhibition
N-(alkyl)benzylpiperidineLow nMCCR3 antagonism
Indole derivativesVariesAnticancer activity

Q & A

Q. How can researchers ensure reproducibility in scaling up synthesis from milligram to gram scales?

  • Answer :
  • Process Analytical Technology (PAT) : Monitor reaction progress via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratios) systematically.
  • Batch Consistency : Use certified reference materials (CRMs) for calibration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Reactant of Route 2
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2-(4-Isobutoxy-benzyl)-piperidine hydrochloride

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